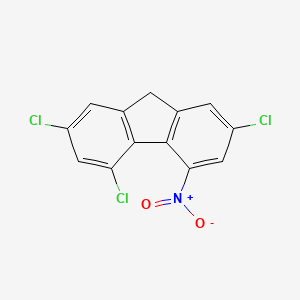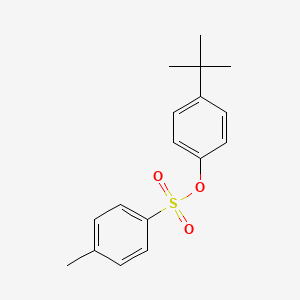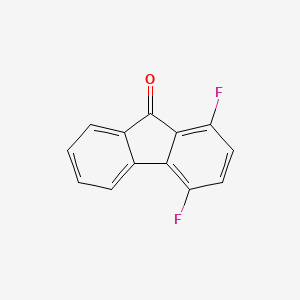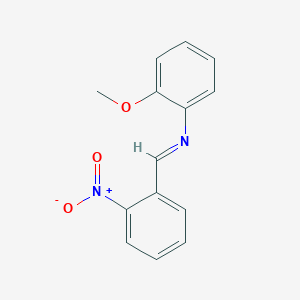
Piperidino N-(3-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidino N-(3-nitrophenyl)carbamate is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.271 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a piperidine ring and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidino N-(3-nitrophenyl)carbamate typically involves the reaction of piperidine with 3-nitrophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Piperidino N-(3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Various nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Piperidino N-(3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperidino N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Piperidino N-(3-nitrophenyl)carbamate is unique due to its combination of a piperidine ring and a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
21094-55-3 |
|---|---|
Fórmula molecular |
C12H15N3O4 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
piperidin-1-yl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H15N3O4/c16-12(19-14-7-2-1-3-8-14)13-10-5-4-6-11(9-10)15(17)18/h4-6,9H,1-3,7-8H2,(H,13,16) |
Clave InChI |
FPKNSIIDHIULRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






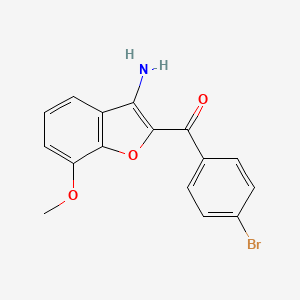
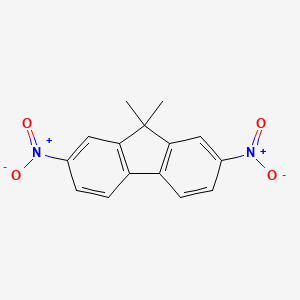
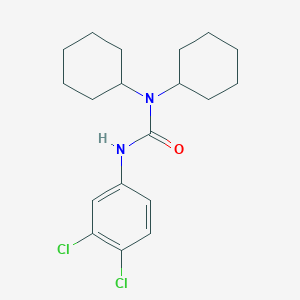
![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)
